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Compound of Interest

Compound Name:
4-Amino-5-benzoylisoxazole-3-

carboxamide

Cat. No.: B1268356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for

the novel heterocyclic compound, 4-Amino-5-benzoylisoxazole-3-carboxamide. Due to the

limited availability of direct experimental data for this specific molecule in publicly accessible

literature, this document presents a predictive analysis based on established spectroscopic

principles and data from structurally analogous compounds. The information herein is intended

to serve as a reference for researchers involved in the synthesis, characterization, and

application of isoxazole-based compounds in drug discovery and development.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 4-Amino-5-
benzoylisoxazole-3-carboxamide. These predictions are derived from the analysis of

substituent effects on the isoxazole ring and related carboxamide structures.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.0 - 7.8 Multiplet 2H

Protons on the

benzoyl ring (ortho to

C=O)

~ 7.6 - 7.4 Multiplet 3H

Protons on the

benzoyl ring (meta

and para to C=O)

~ 7.2 Broad Singlet 1H
Amide proton (-

CONH₂)

~ 6.8 Broad Singlet 1H
Amide proton (-

CONH₂)

~ 6.5 Broad Singlet 2H
Amino group protons

(-NH₂)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~ 185 C=O (benzoyl)

~ 165 C=O (carboxamide)

~ 160 C3-isoxazole

~ 158 C5-isoxazole

~ 135 Quaternary carbon of the benzoyl ring

~ 133 CH of the benzoyl ring (para)

~ 129 CH of the benzoyl ring (ortho)

~ 128 CH of the benzoyl ring (meta)

~ 95 C4-isoxazole
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Solvent: DMSO-d₆

Table 3: Predicted FTIR Spectral Data
Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad
N-H stretching (amino and

amide groups)

3100 - 3000 Medium C-H stretching (aromatic)

~ 1680 Strong
C=O stretching (benzoyl

ketone)

~ 1660 Strong C=O stretching (amide I band)

~ 1620 Medium N-H bending (amino group)

~ 1600 Medium
C=C stretching (aromatic and

isoxazole rings)

~ 1580 Medium C=N stretching (isoxazole ring)

~ 1450 Medium C-N stretching

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

[M]⁺ Moderate Molecular Ion

[M-16]⁺ Low Loss of NH₂

[M-43]⁺ Moderate Loss of CONH₂

105 High [C₆H₅CO]⁺ (benzoyl cation)

77 High [C₆H₅]⁺ (phenyl cation)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of the purified 4-Amino-5-benzoylisoxazole-3-carboxamide.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Other deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can be used,

but DMSO-d₆ is often suitable for amides and compounds with exchangeable protons.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer for the specific sample.

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30

Number of scans: 16-64 (depending on sample concentration)

Relaxation delay (d1): 1-2 seconds

Acquisition time: 3-4 seconds

Process the spectrum by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters:

Pulse sequence: zgpg30

Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

Relaxation delay (d1): 2 seconds

Process the spectrum similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typical parameters:

Spectral range: 4000 - 400 cm⁻¹
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Resolution: 4 cm⁻¹

Number of scans: 16-32

The software will automatically ratio the sample spectrum to the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or

acetonitrile).

Alternatively, for a direct insertion probe, a small amount of the solid sample can be used.

Data Acquisition (EI):

Introduce the sample into the ion source.

The standard electron energy for EI is 70 eV.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualizations
The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of

4-Amino-5-benzoylisoxazole-3-carboxamide.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) FTIR Spectroscopy Mass Spectrometry

NMR Spectral Data
(Chemical Shifts, Coupling Constants)

FTIR Spectral Data
(Vibrational Frequencies)

MS Data
(Molecular Ion, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization.
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Molecular Structure

Spectroscopic Correlations

4-Amino-5-benzoylisoxazole-3-carboxamide
(Hypothetical Structure)

Aromatic Protons (Benzoyl)
~ δ 7.4-8.0 ppm

Amide Protons (-CONH₂)
~ δ 6.8, 7.2 ppm

Amino Protons (-NH₂)
~ δ 6.5 ppm

Carbonyl Groups (C=O)
~ 1680, 1660 cm⁻¹ (FTIR)

~ δ 185, 165 ppm (¹³C NMR)

Isoxazole Ring Protons/Carbons
(Characteristic Shifts)

Click to download full resolution via product page

Caption: Correlation between molecular structure and expected spectroscopic signals.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Amino-5-benzoylisoxazole-
3-carboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1268356#spectroscopic-data-analysis-of-4-amino-5-
benzoylisoxazole-3-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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